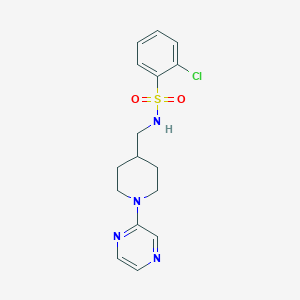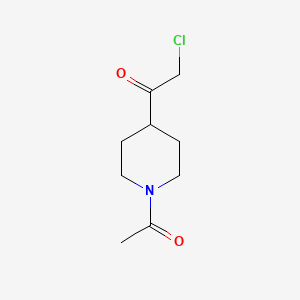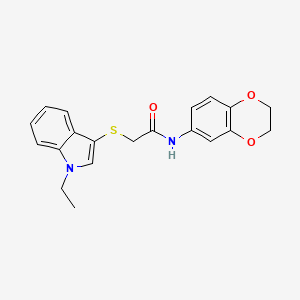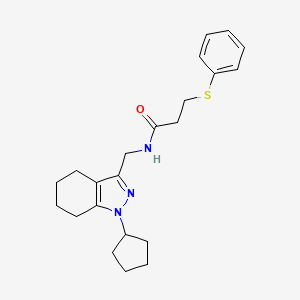![molecular formula C18H10ClNO3 B2933679 2-(4-Chloro-phenyl)-6-hydroxy-benzo[de]isoquinoline-1,3-dione CAS No. 42359-61-5](/img/structure/B2933679.png)
2-(4-Chloro-phenyl)-6-hydroxy-benzo[de]isoquinoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(4-Chloro-phenyl)-6-hydroxy-benzo[de]isoquinoline-1,3-dione” is a chemical compound that belongs to the class of isoquinoline derivatives . Isoquinolines are an important class of natural alkaloids that demonstrate a wide range of biological activities .
Synthesis Analysis
The synthesis of this compound involves the Buchwald–Hartwig amination reaction between 2-chloro-3-aryl-1,8-naphthyridines and 2-(4-aminophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in the presence of the catalytic system Pd(PPh3)4 and the base KO-t-Bu in toluene . The reaction is initiated by microwave irradiation .Molecular Structure Analysis
The molecular structure of this compound can be elucidated from IR, 1H, and 13C NMR spectroscopy . It is an isoquinoline derivative, which is a nitrogen-containing heterocyclic compound .Chemical Reactions Analysis
The compound undergoes the Buchwald–Hartwig amination coupling reaction, which is a type of carbon-nitrogen bond formation . This reaction is a key step in the synthesis of the compound .科学的研究の応用
Antitumor Activity and Selective Inhibition
A series of derivatives including 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones have shown potent and selective inhibition of the cyclin-dependent kinase 4 (CDK4), representing a novel class of potential antitumor agents. These compounds exhibit enhanced CDK4 inhibitory activity, which is crucial for developing new cancer therapies (Tsou et al., 2009).
Targeted Cancer Therapy
A naphthalimide analogue, specifically targeting breast cancer through the aryl hydrocarbon receptor (AHR) pathway, has been identified. This compound selectively targets triple negative breast cancer cell lines, indicating a new avenue for breast cancer treatment (Gilbert et al., 2020).
Photostabilizing Efficiency in Polymers
New benzo[de]isoquinoline-1,3-dione derivatives have been synthesized, demonstrating significant photostabilizing efficiency. These compounds, containing hindered amine and 2-hydroxyphenylbenzotriazole fragments, show potential for "one-step" fluorescent brightening and stabilization of polymers, offering advancements in materials science (Bojinov & Panova, 2007).
Novel Fluorescent Probes for Ion Detection
Derivatives of 2-(4-Chloro-phenyl)-6-hydroxy-benzo[de]isoquinoline-1,3-dione have been explored as efficient reversible colorimetric and fluorescent chemosensors for fluoride ion detection. These probes offer high selectivity and potential applications in environmental monitoring and biological studies (Zhang et al., 2020).
将来の方向性
The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . Future research could focus on exploring the biological activities of this compound and its potential applications in medicine.
作用機序
Target of Action
Similar compounds have shown antimicrobial activity against organisms likeEscherichia coli, Bacillus subtilis, Klebsiella pneumoniae, and Staphylococcus aureus .
Mode of Action
It’s synthesized via the buchwald–hartwig amination reaction . This reaction involves the formation of a carbon-nitrogen bond, which could potentially interact with biological targets.
Biochemical Pathways
Similar compounds have been found to modulate the dopamine receptor d3 , suggesting potential impacts on neurotransmission and other related biochemical pathways.
Result of Action
Similar compounds have shown antimicrobial activity , suggesting that this compound may also exhibit similar effects.
特性
IUPAC Name |
2-(4-chlorophenyl)-6-hydroxybenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClNO3/c19-10-4-6-11(7-5-10)20-17(22)13-3-1-2-12-15(21)9-8-14(16(12)13)18(20)23/h1-9,21H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLGIQNNYJFJPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)C4=CC=C(C=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801324140 |
Source


|
| Record name | 2-(4-chlorophenyl)-6-hydroxybenzo[de]isoquinoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801324140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665355 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
42359-61-5 |
Source


|
| Record name | 2-(4-chlorophenyl)-6-hydroxybenzo[de]isoquinoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801324140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl N-[4-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate](/img/structure/B2933596.png)


![N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2933602.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2933603.png)
![1-Cycloheptyl-3-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)urea](/img/structure/B2933604.png)

![N-(2,4-difluorophenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2933606.png)
![2-cyclopentyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2933612.png)
![Methyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2933615.png)
![2-(4-(2-(1H-indol-3-yl)acetyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2933616.png)



